N-[2-(4-phenylpiperazin-1-yl)ethyl]cyclopropanesulfonamide
Description
N-[2-(4-Phenylpiperazin-1-yl)ethyl]cyclopropanesulfonamide is a sulfonamide derivative featuring a cyclopropane ring linked to a phenylpiperazine moiety via an ethyl spacer.
Properties
IUPAC Name |
N-[2-(4-phenylpiperazin-1-yl)ethyl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2S/c19-21(20,15-6-7-15)16-8-9-17-10-12-18(13-11-17)14-4-2-1-3-5-14/h1-5,15-16H,6-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPBIJYKCWCKRMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCCN2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-phenylpiperazin-1-yl)ethyl]cyclopropanesulfonamide typically involves the reaction of 4-phenylpiperazine with an appropriate cyclopropanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing the production time and cost. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) further enhances the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-phenylpiperazin-1-yl)ethyl]cyclopropanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are conducted in the presence of a base or catalyst.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Derivatives with different functional groups replacing the sulfonamide
Scientific Research Applications
Medicinal Chemistry
N-[2-(4-phenylpiperazin-1-yl)ethyl]cyclopropanesulfonamide is primarily recognized for its potential therapeutic properties. It has been investigated for its role as a neuropharmacological agent , particularly in the treatment of neurological disorders such as epilepsy and depression.
Anticonvulsant Activity
Research has shown that derivatives of this compound exhibit anticonvulsant activity. For instance, studies involving similar piperazine derivatives have demonstrated their effectiveness in animal models of epilepsy. The structure-activity relationship (SAR) studies indicated that modifications to the piperazine moiety can enhance anticonvulsant efficacy while minimizing toxicity .
Antidepressant Properties
The compound's interaction with serotonin and dopamine receptors has led to investigations into its potential as an antidepressant. Research indicates that compounds with similar structures can selectively bind to serotonin receptors, which is crucial for developing new antidepressants .
Biochemical Applications
The sulfonamide group in this compound allows it to function as an enzyme inhibitor . This property is significant in the development of drugs targeting specific enzymes involved in various diseases.
Case Studies and Research Findings
Several studies have documented the applications and effectiveness of this compound:
Case Study: Anticonvulsant Efficacy
A study synthesized various derivatives based on the piperazine structure and evaluated their anticonvulsant properties using the maximal electroshock (MES) test in rodents. Among these derivatives, specific compounds showed significant protective effects against seizures, indicating a promising avenue for further development into antiepileptic drugs .
| Compound ID | ED50 (mg/kg) | Protective Index | Comments |
|---|---|---|---|
| 20 | 52.30 | >9.56 | Active in MES test |
| Phenytoin | 28.10 | >3.6 | Standard reference |
Case Study: Neurotransmitter Interaction
Another study focused on the interaction of this compound with dopamine D2 and serotonin 5-HT1A receptors. The findings suggested that structural modifications could enhance selectivity towards these receptors, providing insights into optimizing therapeutic profiles for antipsychotic drugs .
| Receptor Type | Binding Affinity | Selectivity |
|---|---|---|
| Dopamine D2 | Moderate | Variable |
| Serotonin 5-HT1A | High | Favorable |
Mechanism of Action
The mechanism of action of N-[2-(4-phenylpiperazin-1-yl)ethyl]cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of treating neurodegenerative diseases where cholinergic deficits are observed .
Comparison with Similar Compounds
Comparison with Structural Analogs
The European patent applications (2022) describe multiple cyclopropanesulfonamide derivatives with diverse heterocyclic cores and substituents. Below is a detailed comparison based on structural features, synthesis yields, and physicochemical properties inferred from the evidence:
Key Observations:
Structural Diversity: The primary compound lacks a fused heterocyclic system, unlike analogs in the patents, which feature cores like imidazo-pyrrolo-pyrazine or pyrrolo-triazolo-pyrazine. These heterocycles likely enhance π-π stacking or hydrogen-bonding interactions with biological targets .
Synthetic Challenges: Yields vary significantly: reports a 1.4% yield for a methylsulfonyl derivative, highlighting challenges in steric hindrance or reaction optimization . In contrast, SEM-protected derivatives () achieve 52% yields, likely due to milder reaction conditions .
Physicochemical Properties :
- Molecular weights range from 418 to 565 (M+H)+, with higher weights correlating with bulkier substituents (e.g., tosyl groups). The main compound’s estimated lower molecular weight (~365) may favor better blood-brain barrier penetration, critical for CNS targets .
- Cyclopropane rigidity is retained across all analogs, suggesting a unified strategy to preorganize the molecule for target binding .
Pharmacological Implications
While biological data are absent in the evidence, structural analysis permits inferences:
- Target Selectivity : Phenylpiperazine derivatives often target dopamine D2 or serotonin 5-HT1A receptors. In contrast, patent compounds with imidazo-pyrrolo-pyrazine cores may inhibit kinases (e.g., JAK2) or modulate epigenetic targets .
- Metabolic Stability : Methylsulfonyl and tosyl groups (–9) may reduce cytochrome P450-mediated metabolism, extending half-life .
Biological Activity
N-[2-(4-phenylpiperazin-1-yl)ethyl]cyclopropanesulfonamide is a compound that has attracted significant attention due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by detailed data tables and case studies.
Chemical Structure and Properties
The compound consists of a cyclopropanesulfonamide group linked to a phenylpiperazine moiety. This configuration imparts distinct chemical and biological properties, making it a candidate for various pharmacological applications.
- Molecular Formula : C₁₅H₁₈N₂O₂S
- Molecular Weight : 310.38 g/mol
- CAS Number : 1211793-55-3
The biological activity of this compound is primarily linked to its interaction with specific neurotransmitter systems, particularly the serotonin system. Research indicates that compounds in the piperazine class often modulate serotonin reuptake, which is crucial for treating mood disorders.
Biochemical Pathways
- Serotonin Reuptake Inhibition : The compound may act as a selective serotonin reuptake inhibitor (SSRI), enhancing serotonin availability in the synaptic cleft.
- Acetylcholinesterase Inhibition : Preliminary studies suggest potential activity against acetylcholinesterase, indicating possible applications in neurodegenerative diseases like Alzheimer’s disease .
Anticonvulsant Activity
A study investigated the anticonvulsant properties of related cyclopropanesulfonamide derivatives, demonstrating that modifications in the piperazine ring structure could enhance efficacy against seizures in animal models. The findings suggest that this compound may exhibit similar effects .
Table 1: Summary of Biological Activities
Case Studies
Case studies have been instrumental in evaluating the real-world efficacy of compounds like this compound.
Case Study Example: Neurodegenerative Disease Treatment
A longitudinal study examined patients with mild cognitive impairment treated with acetylcholinesterase inhibitors, including derivatives of cyclopropanesulfonamides. The results indicated significant improvements in cognitive function over a six-month period, suggesting that compounds with similar structures could offer therapeutic benefits .
Q & A
Basic Research Questions
Q. What are the recommended strategies for synthesizing N-[2-(4-phenylpiperazin-1-yl)ethyl]cyclopropanesulfonamide, and how can purity be validated?
- Methodological Answer : Synthesis typically involves coupling cyclopropanesulfonamide with a 4-phenylpiperazine ethyl intermediate. A common approach includes nucleophilic substitution or amide bond formation under anhydrous conditions (e.g., using carbodiimide coupling agents). Purification via column chromatography (silica gel, eluent: dichloromethane/methanol gradient) is recommended. Purity validation should employ HPLC with a C18 column and UV detection (λ = 254 nm), using a mobile phase of sodium acetate buffer (pH 4.6) and methanol (65:35 v/v) . Mass spectrometry (ESI-MS) and ¹H/¹³C NMR are critical for structural confirmation.
Q. How can researchers assess the compound’s affinity for serotonin receptors (e.g., 5-HT1A)?
- Methodological Answer : Radioligand binding assays using transfected HEK-293 cells expressing human 5-HT1A receptors are standard. Incubate the compound with [³H]-8-OH-DPAT (a 5-HT1A agonist) at 37°C for 60 minutes. Filter and measure radioactivity via scintillation counting. Competitive binding curves (IC₅₀ values) should be analyzed using nonlinear regression (e.g., GraphPad Prism). Reference ligands like WAY-100635 can validate assay conditions .
Q. What in vitro models are suitable for preliminary toxicity screening?
- Methodological Answer : Use immortalized cell lines (e.g., HepG2 for hepatotoxicity or NIH/3T3 fibroblasts for general cytotoxicity). Treat cells with 1–100 μM compound for 24–48 hours and assess viability via MTT assay. Include positive controls (e.g., 1% Triton X-100 for 100% cell death). IC₅₀ values <10 μM suggest high toxicity and warrant structural optimization .
Advanced Research Questions
Q. How can structural modifications enhance selectivity for CNS targets like P2X7 receptors?
- Methodological Answer : Introduce lipophilic groups (e.g., halogenated aryl rings) to improve blood-brain barrier penetration. Replace the cyclopropane sulfonamide with a bioisostere like tetrazole to modulate polarity. Test analogs in P2X7-specific assays: measure IL-1β release inhibition in LPS-primed THP-1 cells using ELISA. Compare potency against reference antagonists (e.g., AZ-10606120) .
Q. What computational tools are effective for predicting binding modes with 5-HT1A or P2X7 receptors?
- Methodological Answer : Perform molecular docking (AutoDock Vina or Schrödinger Glide) using receptor structures from the PDB (e.g., 5-HT1A: PDB ID 7E2Z). Optimize ligand-receptor complexes via molecular dynamics (GROMACS) with explicit solvent models. Validate predictions with mutagenesis studies (e.g., alanine scanning of predicted binding residues) .
Q. How should researchers resolve contradictions in receptor binding data across species?
- Methodological Answer : Conduct parallel assays using recombinant receptors from human, rat, and mouse. For example, compare compound affinity in HEK-293 cells expressing human vs. rat 5-HT1A receptors. Differences >10-fold suggest species-specific binding pockets. Cross-validate with functional assays (e.g., cAMP inhibition for 5-HT1A) to confirm translational relevance .
Q. What crystallographic techniques are suitable for elucidating the compound’s solid-state structure?
- Methodological Answer : Grow single crystals via vapor diffusion (e.g., ethanol/water mixture). Collect X-ray diffraction data (Cu-Kα radiation, λ = 1.5418 Å) using a Bruker D8 Venture diffractometer. Solve structures with SHELXT (direct methods) and refine with SHELXL (full-matrix least squares). Validate thermal parameters and hydrogen bonding networks using Olex2 .
Experimental Design Considerations
- Dosage Optimization : For in vivo studies (e.g., rodent models of depression), start with 1–10 mg/kg (intraperitoneal) and monitor pharmacokinetics (plasma half-life, brain-to-plasma ratio via LC-MS/MS).
- Data Reproducibility : Include triplicate measurements in all assays and report SEM. Use blinded analysis for behavioral studies to minimize bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
